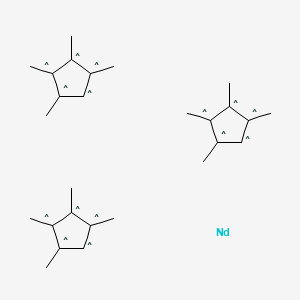
TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(tetramethylcyclopentadienyl)neodymium: is a chemical compound with the molecular formula C27H39Nd and a molecular weight of 507.84 g/mol . It is primarily used in research and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(tetramethylcyclopentadienyl)neodymium typically involves the reaction of neodymium chloride with tetramethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(tetramethylcyclopentadienyl)neodymium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form neodymium oxides.
Reduction: It can be reduced to lower oxidation states of neodymium.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various ligands and solvents depending on the desired product.
Major Products:
Oxidation: Neodymium oxides.
Reduction: Lower oxidation state neodymium compounds.
Substitution: Compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(tetramethylcyclopentadienyl)neodymium has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials and as a component in high-performance magnets
Wirkmechanismus
The mechanism of action of tris(tetramethylcyclopentadienyl)neodymium involves its interaction with molecular targets through its neodymium center. The compound can coordinate with various substrates, facilitating chemical transformations. The tetramethylcyclopentadienyl ligands stabilize the neodymium center, allowing it to participate in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Tris(cyclopentadienyl)neodymium: Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Tris(tetramethylcyclopentadienyl)europium: Similar structure but with europium instead of neodymium
Uniqueness: Tris(tetramethylcyclopentadienyl)neodymium is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other similar compounds. Its tetramethylcyclopentadienyl ligands provide steric protection and electronic effects that enhance its performance in various applications .
Eigenschaften
CAS-Nummer |
164528-22-7 |
|---|---|
Molekularformel |
C27H39Nd |
Molekulargewicht |
507.8 g/mol |
IUPAC-Name |
neodymium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Nd/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3 |
InChI-Schlüssel |
AKBMFVSUWKMRTD-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Nd] |
Kanonische SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















